(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a fluoro group, a hydroxypropyl group, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluoro-substituted benzene derivative.
Grignard Reaction: The fluoro-substituted benzene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hydroxypropyl group.
Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-Fluoro-2-(1-oxopropyl)phenylboronic acid.
Reduction: Formation of 3-Fluoro-2-(1-hydroxypropyl)phenylboronate ester.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme catalysis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and hydroxypropyl substituents, making it less versatile in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of a hydroxypropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-Formylphenylboronic Acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a hydroxypropyl group, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H12BFO3 |
---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
[3-fluoro-2-(1-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-2-8(12)9-6(10(13)14)4-3-5-7(9)11/h3-5,8,12-14H,2H2,1H3 |
InChI Key |
SLZPSPWADYIGLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(CC)O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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